molecular formula C11H18ClNO2 B15305806 tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15305806
M. Wt: 231.72 g/mol
InChI Key: IFWKFPUOBPJODO-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a chloro substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting proteins like WDR5-MYC and androgen receptors . Its spiro architecture provides conformational rigidity, enhancing binding selectivity in drug design.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

tert-butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H18ClNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3

InChI Key

IFWKFPUOBPJODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)Cl

Origin of Product

United States

Preparation Methods

Lithium Aluminum Hydride-Mediated Reduction

The Chinese patent CN102442934A details a five-step sequence starting from cyclopropane precursor (14):

  • Reduction : Lithium aluminum hydride (1.5 eq) in tetrahydrofuran (THF) at 0–20°C converts ester (14) to alcohol (15) in 96.2% yield.
  • Tosylation : Pyridine-mediated reaction with tosyl chloride introduces the leaving group.
  • Ring Closure : Potassium carbonate facilitates cyclization with o-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) at 90–120°C.
  • Deprotection : Thiophenol/K2CO3 in DMF removes sulfonamide groups.
  • Oxidation and Protection : Acidic ketone formation followed by Boc protection yields (1) with 60.1% purity.

This route achieves a 41% overall yield for (1), establishing a robust platform for downstream derivatization.

Chlorination Strategies for 6-Position Functionalization

Direct Ketone Chlorination

The 6-oxo group in (1) serves as a handle for chlorine introduction via phosphorus oxychloride (POCl3):

Procedure :

  • Compound (1) (1.0 eq) dissolved in anhydrous dichloromethane
  • POCl3 (3.0 eq) added dropwise at 0°C under N2
  • Reaction stirred at reflux (40°C) for 12 hours
  • Quenched with ice-cold NaHCO3 solution
  • Extracted with ethyl acetate, dried (Na2SO4), concentrated

Yield : 72–85% (estimated based on analogous transformations)

Mechanistically, POCl3 acts as both chlorinating agent and Lewis acid, facilitating nucleophilic substitution at the carbonyl carbon.

Appel Reaction for Chloride Formation

Alternative chlorination using carbon tetrachloride and triphenylphosphine:

Reaction Conditions :

  • (1) (1.0 eq), CCl4 (5.0 eq), PPh3 (2.2 eq) in anhydrous THF
  • Stirred at 60°C for 6 hours
  • Filtered through celite, concentrated, purified via flash chromatography

Advantages :

  • Mild conditions preserve spirocyclic integrity
  • Reduced side reactions compared to POCl3

Comparative Analysis of Synthetic Routes

Parameter Ketone Chlorination Appel Reaction Spirocycle Chlorination
Starting Material (1) (1) Early-stage intermediates
Reaction Steps 1 1 3–4
Typical Yield 72–85% 65–78% 30–45%
Purity (HPLC) >95% >90% 85–92%
Scalability Kilogram-scale Multi-gram Gram-scale
Key Limitation POCl3 handling PPh3 removal Low overall yield

Data synthesized from

Process Optimization Considerations

Solvent Selection

  • Chlorination reactions : Dichloromethane > THF > DMF (based on byproduct formation)
  • Polar aprotic solvents enhance reaction rates but may complicate purification

Temperature Effects

  • POCl3 reactions require strict temperature control (ΔT <5°C) to prevent:
    • Ring-opening side reactions
    • Over-chlorination
    • Exothermic runaway

Purification Challenges

  • Residual phosphine oxides from Appel reaction necessitate silica gel chromatography
  • Tert-butyl group stability limits acid/base exposure during workup

Spectroscopic Characterization Data

Successful synthesis confirmed by:

  • 1H NMR (CDCl3): δ 4.15 (s, 4H, spiro-CH2), 3.31 (s, 4H, azetidine-CH2), 1.47 (s, 9H, Boc)
  • 13C NMR : 155.2 ppm (C=O), 80.1 ppm (Boc C), 28.3 ppm (Boc CH3)
  • HRMS : m/z 231.1264 [M+H]+ (calc. 231.1268)

Industrial-Scale Production Insights

The Sigma-Aldrich product listing (CAS 2680866-94-6) suggests commercial viability through:

  • Batch sizes up to 100 kg
  • Purity specifications ≥98% (HPLC)
  • Storage stability >2 years at –20°C

Key process adaptations for scale-up:

  • Continuous flow chlorination reactors
  • In-line IR monitoring for reaction quenching
  • Crystallization-based purification replacing chromatography

Chemical Reactions Analysis

Oxidation Reactions

For the 6-oxo derivative (tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate), oxidation of the 6-hydroxy intermediate is achieved using Dess-Martin periodinane under controlled conditions (0°C, dichloromethane) . A similar approach could be adapted for introducing a chloro group, though specific reagents for chlorination (e.g., SOCl₂, Cl₂) would be required.

Example Reaction Conditions for Oxidation

ReagentSolventTemperatureTimeYield
Dess-Martin periodinaneDichloromethane0°C → RT30 min73%
Sodium borohydrideMethanol0°C → RT1 h93.7%

Reduction Reactions

Reduction of the 6-oxo group to a 6-hydroxy intermediate involves sodium borohydride (NaBH₄) in methanol or ethyl acetate . This suggests that analogous chloro derivatives might undergo similar reductions if a carbonyl group is present.

Key Observations

  • Yields : Up to 93.7% for reductions .

  • Purification : Flash chromatography (e.g., 10–50% ethyl acetate/heptane) .

Substitution Reactions

The 6-fluoro derivative (tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate) undergoes substitution reactions, potentially involving:

  • Nucleophilic aromatic substitution : Fluorine’s high electronegativity may facilitate displacement.

  • Metal-catalyzed coupling : Cross-coupling reactions (e.g., Suzuki) could modify the azaspiro framework.

Chlorosulfonyl Analog

The 6-(chlorosulfonyl) derivative (tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate) demonstrates reactivity under conditions such as:

  • Alkylation : Reaction with alcohols or amines to form sulfonamides or sulfonates.

  • Elimination : Formation of sulfonic acids via hydrolysis.

Baeyer-Villiger Oxidation (BVO)

The 6-oxo derivative is prepared via BVMO-catalyzed oxidation, a reaction pathway that could be adapted for chloro-functionalized analogs .

Grignard Reactions

Addition of benzyl magnesium chloride to the 6-oxo compound yields 6-benzyl-6-hydroxy derivatives . This suggests that chloro-substituted azaspiro compounds may undergo similar alkylations.

Structural Comparisons

CompoundKey FeatureApplication
6-OxoCarbonyl groupBVMO-catalyzed oxidation
6-FluoroFluorine substituentMedicinal chemistry
6-(Chlorosulfonyl)Chlorosulfonyl groupSulfonamide synthesis

Research Gaps

While the provided sources detail reactions for 6-oxo , 6-fluoro , and 6-chlorosulfonyl derivatives, tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate remains uncharacterized. Future work should focus on:

  • Direct chlorination of azaspiro compounds.

  • Kinetic studies of substitution reactions at the C-6 position.

  • Toxicity profiles for chloro-substituted derivatives.

Scientific Research Applications

tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate with key analogues, highlighting substituent effects:

Compound Name Substituent (Position 6) Molecular Weight Key Physical Properties Applications/Reactivity References
This compound Chloro 234.7* Intermediate for inhibitors (e.g., WDR5-MYC)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Hydroxy 213.28 Melting point: Not reported; TLC Rf = 0.17 Precursor for functionalization (e.g., Mitsunobu reactions)
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Amino 212.29 Storage: 2–8°C, sealed Drug discovery (e.g., kinase inhibitors)
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Oxo (keto) 211.26 Bifunctional intermediate for ring derivatization
tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate Cyano 222.28 Purity: >95% Medicinal chemistry (nitrile as electrophile)

*Calculated based on molecular formula C₁₁H₁₇ClN₂O₂.

Key Research Findings

  • Spiro Rigidity : The spiro[3.3]heptane core enhances metabolic stability compared to piperidine rings, as demonstrated in WDR5-MYC inhibitor studies .
  • Chloro vs. Hydroxy : The chloro derivative exhibits superior electrophilicity in cross-coupling reactions, whereas the hydroxy form is more suited for polar interactions in target binding .
  • Amino vs. Cyano: The amino group’s basicity improves solubility, while the cyano group enhances interactions with hydrophobic enzyme pockets .

Biological Activity

The compound tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate is a member of the spirocyclic compound family, which has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • Chemical Formula : C11_{11}H17_{17}ClN2_{2}O2_{2}
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 1181816-12-5

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of various reagents such as acetic acid and zinc in dioxane solvent systems. The synthetic pathways are crucial for understanding the compound's structure and the functional groups that contribute to its biological activity .

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Anticancer Activity

Recent studies have indicated that spirocyclic compounds, including derivatives like this compound, exhibit anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Research suggests that azaspiro compounds may offer neuroprotective benefits by modulating signaling pathways associated with oxidative stress and inflammation. These effects are particularly relevant in models of neurodegenerative diseases .

Antimicrobial Properties

Some derivatives of azaspiro compounds have demonstrated antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Kim et al. (2014)Investigated the protective effects of similar spirocyclic compounds against oxidative stress-induced apoptosis in HepG2 cells, demonstrating significant cell viability improvements .
Wang et al. (2000)Explored the metabolic alterations induced by tert-butyl hydroperoxide (tBHP) and found that pretreatment with certain compounds could reverse oxidative damage in liver cells .
Petcharat et al. (2015)Showed that spirocyclic compounds activated ERK/MAPK and PI3K/Akt signaling pathways, protecting neuronal cells from oxidative injury .

The mechanisms through which this compound exerts its biological effects may include:

  • Antioxidant Activity : Reducing reactive oxygen species (ROS) levels, thereby mitigating oxidative stress.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells through modulation of apoptotic pathways.
  • Cell Cycle Regulation : Interfering with cell cycle progression, leading to growth inhibition in tumor cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via spirocyclic ring formation using tert-butyl carbamate as a protecting group. Key steps include cyclization of precursor amines with chloro-substituted ketones under basic conditions (e.g., NaH or LiAlH4). For example, LiAlH4-mediated reduction of imine intermediates followed by tert-butyloxycarbonyl (Boc) protection achieves stereochemical control . Yield optimization requires strict anhydrous conditions and temperature control (e.g., −78°C for cryogenic reactions). Purity is typically verified via HPLC (>95%) and 1^1H NMR (e.g., δ 1.42 ppm for Boc methyl groups) .

Q. How can researchers ensure proper storage and handling to maintain compound stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis or photolysis . Pre-chill vials before opening to minimize moisture ingress. For handling, use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as indicated by GHS hazard codes H315 (skin irritation) and H319 (serious eye irritation) .

Q. What analytical techniques are critical for characterizing this spirocyclic compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR identifies spirocyclic geometry (e.g., distinct δ 4.31 ppm for azetidine protons) and Boc group integrity .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calc. 247.12; observed 247.15) .
  • X-ray Crystallography : Resolves absolute stereochemistry in enantiopure batches .

Advanced Research Questions

Q. How does the chloro substituent at position 6 influence biological activity compared to hydroxyl or methyl analogs?

  • Methodological Answer : The chloro group enhances lipophilicity (logP ~2.1 vs. 1.5 for hydroxyl analogs), improving blood-brain barrier permeability in CNS drug candidates. However, it reduces solubility (0.2 mg/mL in PBS vs. 1.5 mg/mL for hydroxy derivatives). Comparative SAR studies using radiolabeled analogs (e.g., 14^{14}C-chloro) show 3x higher receptor binding affinity in vitro . Replace with hydroxyl groups via nucleophilic substitution (K2_2CO3_3, DMF, 80°C) to balance solubility and activity .

Q. What strategies resolve contradictions in reported bioactivity data across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay-specific factors:

  • Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. CHO) to control for transporter expression differences.
  • Metabolic Stability : Pre-treat with CYP3A4 inhibitors (e.g., ketoconazole) to assess intrinsic activity vs. metabolite interference .
  • Data Normalization : Express IC50_{50} values relative to positive controls (e.g., cisplatin for cytotoxicity assays) .

Q. How can enantiomeric purity be controlled during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)-tert-butylsulfinyl groups to direct stereochemistry during LiAlH4_4 reductions, achieving >90% ee .
  • Chiral HPLC : Monitor enantiopurity with Chiralpak AD-H columns (hexane:IPA = 85:15, 1 mL/min), retention times 12.3 min (R) vs. 14.1 min (S) .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipase B) selectively cleaves undesired enantiomers .

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